N-(3-amino-2-methylphenyl)-2-iodobenzamide
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Overview
Description
N-(3-amino-2-methylphenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with an iodine atom at the 2-position and an amino group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2-methylphenyl)-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenylamine and 2-iodobenzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-amino-2-methylphenylamine and the carboxylic acid group of 2-iodobenzoic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2-methylphenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
N-(3-amino-2-methylphenyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of iodine-containing benzamides on biological systems.
Chemical Biology: It serves as a probe to investigate the interactions of benzamides with various biological targets.
Industrial Applications: It can be used in the development of new materials or as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-amino-2-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The iodine atom and the amino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-phenylphthalimide
- N-(2-nitrophenyl)phthalimide
- N-(3-nitrophenyl)phthalimide
- N-(4-nitrophenyl)phthalimide
- N-(4-bromophenyl)phthalimide
Uniqueness
N-(3-amino-2-methylphenyl)-2-iodobenzamide is unique due to the presence of both an iodine atom and an amino group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. The iodine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, making this compound versatile in various chemical and biological contexts.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZPECMHRQWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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